5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid
Description
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a fluorine atom at the 5-position of the pyridine ring and a trifluoromethoxy group at the para position of the phenyl ring. Its molecular formula is C₁₃H₈F₄NO₃, with a molecular weight of approximately 317.19 g/mol. The trifluoromethoxy group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making it a promising candidate in medicinal chemistry .
Properties
Molecular Formula |
C13H7F4NO3 |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-10-6-18-11(5-9(10)12(19)20)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
GNOPSRUPAKQVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Fluorination: The amine is subjected to fluorination to introduce the fluorine atom at the desired position.
Coupling: The fluorinated intermediate is then coupled with isonicotinic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its para-trifluoromethoxy-phenyl substitution, which distinguishes it from analogs with trifluoromethyl, chloro, or alternative fluorine-containing groups. Below is a comparative analysis with structurally related compounds:
Key Comparative Findings
Substituent Effects on Bioactivity :
- The trifluoromethoxy group (OCHF₃) in the target compound improves metabolic stability compared to trifluoromethyl (CF₃) analogs, as the oxygen atom allows for hydrogen bonding with biological targets .
- Chloro-substituted analogs (e.g., 2-Chloro-5-(4-OCHF₃-phenyl)) exhibit higher electrophilicity, enhancing reactivity in cross-coupling reactions for radiopharmaceuticals .
Positional Isomerism :
- Para-substituted trifluoromethoxy (target compound) vs. meta-substituted trifluoromethyl () alters binding modes. For example, para-OCHF₃ improves affinity for nicotinic acetylcholine receptors, while meta-CF₃ derivatives show stronger insecticidal activity .
Pharmacokinetic Profiles :
- The target compound’s logP ~2.5 (estimated) suggests better blood-brain barrier penetration than analogs with polar groups (e.g., hydroxyl or carboxylic acid derivatives) .
- Ortho-substituted CF₃ () reduces bioavailability due to steric hindrance, limiting therapeutic utility compared to para-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
